A Comprehensive Technical Overview of 3-(5-Methylfuran-2-yl)aniline
A Comprehensive Technical Overview of 3-(5-Methylfuran-2-yl)aniline
This guide provides an in-depth analysis of the chemical compound 3-(5-Methylfuran-2-yl)aniline, tailored for researchers, scientists, and professionals in the field of drug development. It covers the fundamental chemical properties, structural information, and available data on this molecule.
Chemical Structure and Nomenclature
The core identity of a chemical compound lies in its structure and systematic name. This section details the IUPAC name and the molecular structure of 3-(5-Methylfuran-2-yl)aniline.
IUPAC Name: The standardized IUPAC name for this compound is 3-(5-methylfuran-2-yl)aniline [1].
Chemical Structure: The molecule consists of an aniline ring substituted at the 3-position with a 5-methylfuran group. The furan ring is attached at its 2-position to the phenyl ring.
Below is a 2D representation of the chemical structure.
Image Source: PubChem CID 793234
Physicochemical and Pharmacological Data
A summary of the key computed and experimental data for 3-(5-Methylfuran-2-yl)aniline is presented in the table below. This data is essential for understanding the compound's physical properties and for its application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO | PubChem[1] |
| Molecular Weight | 173.21 g/mol | PubChem[1] |
| Canonical SMILES | CC1=CC=C(O1)C2=CC(=CC=C2)N | PubChem[1] |
| InChI Key | AYFFRNXUEKOLES-UHFFFAOYSA-N | PubChem[1] |
| CAS Number | 298220-43-6 | PubChem[1] |
| XLogP3 | 2.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Topological Polar Surface Area | 39.2 Ų | PubChem[1] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | PubChem[1] |
Logical Structure Diagram
The following diagram, generated using Graphviz, illustrates the connectivity of the core chemical moieties within 3-(5-Methylfuran-2-yl)aniline.
Caption: Logical relationship of the functional groups in 3-(5-Methylfuran-2-yl)aniline.
Experimental Protocols and Further Research
Detailed, peer-reviewed experimental protocols for the synthesis and biological evaluation of 3-(5-Methylfuran-2-yl)aniline are not extensively available in the public domain. However, based on general organic chemistry principles and literature on related furan-aniline compounds, the following outlines potential methodologies.
A. Potential Synthetic Pathway:
A common method for synthesizing biaryl compounds such as this involves a cross-coupling reaction. A plausible synthetic route is the Suzuki coupling reaction .
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Reactants: 3-Bromoaniline and (5-methylfuran-2-yl)boronic acid.
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Catalyst: A palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂.
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Base: An inorganic base, for example, sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄).
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Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
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General Procedure:
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To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the boronic acid, the bromoaniline, the palladium catalyst, and the base.
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Add the solvent system and degas the mixture.
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Heat the reaction mixture to a temperature typically ranging from 80°C to 110°C and monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, cool the reaction mixture, and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate).
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Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain the pure 3-(5-Methylfuran-2-yl)aniline.
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The following diagram illustrates a generalized workflow for this synthetic approach.
Caption: A generalized experimental workflow for the Suzuki coupling synthesis.
B. Potential Biological Activity:
While specific biological data for 3-(5-Methylfuran-2-yl)aniline is scarce, the furan and aniline moieties are present in numerous biologically active compounds. Furan derivatives have been investigated for a wide range of activities, including antimicrobial and anticancer properties[2][3]. Similarly, aniline derivatives are key scaffolds in many pharmaceuticals.
Further research would be required to determine the specific biological effects and potential signaling pathway interactions of this compound. Initial studies would likely involve:
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Cytotoxicity assays against a panel of cancer cell lines to assess potential anticancer activity.
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Antimicrobial screening against various bacterial and fungal strains.
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In silico modeling and docking studies to predict potential protein targets.
Given the presence of the aniline group, this compound could also serve as a valuable building block in medicinal chemistry for the synthesis of more complex molecules with potential therapeutic applications[4][5].
References
- 1. 3-(5-Methylfuran-2-yl)aniline | C11H11NO | CID 793234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-(5-Methylfuran-2-yl)aniline | 60456-79-3 | Benchchem [benchchem.com]
- 5. ossila.com [ossila.com]
